molecular formula C7H15NO2 B13765108 2-Nitroheptane CAS No. 617-72-1

2-Nitroheptane

Cat. No.: B13765108
CAS No.: 617-72-1
M. Wt: 145.20 g/mol
InChI Key: PCEIWKGDADMFJS-UHFFFAOYSA-N
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Description

2-Nitroheptane is an organic compound belonging to the class of nitroalkanes. It is characterized by the presence of a nitro group (-NO2) attached to the second carbon of a heptane chain. Nitroalkanes are known for their unique chemical properties and reactivity, making them valuable in various chemical processes and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitroheptane can be synthesized through the nitration of n-heptane. This process involves the reaction of n-heptane with nitrogen dioxide (NO2) in the vapor phase at high temperatures. The nitration reaction typically yields a mixture of nitroheptane isomers, including this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The nitration process is optimized to maximize the yield of the desired isomer while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Nitroheptane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Reduction: 2-Aminoheptane

    Oxidation: 2-Heptanone or heptanoic acid

    Substitution: Depending on the nucleophile, products can include alcohols, ethers, or other substituted heptanes.

Scientific Research Applications

2-Nitroheptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-nitroheptane involves its metabolic activation to reactive intermediates that can interact with cellular macromolecules. The nitro group can undergo reduction to form nitroso and hydroxylamine intermediates, which can further react with DNA and proteins, leading to cellular damage and activation of repair pathways . The molecular targets include DNA and various enzymes involved in metabolic processes.

Comparison with Similar Compounds

  • 2-Nitropropane
  • 2-Nitrobutane
  • 3-Nitropentane
  • 1-Nitroheptane

Comparison: 2-Nitroheptane is unique among nitroalkanes due to its specific chain length and the position of the nitro group. Compared to shorter-chain nitroalkanes like 2-nitropropane and 2-nitrobutane, this compound has different physical properties, such as boiling point and solubility, which can influence its reactivity and applications .

Properties

IUPAC Name

2-nitroheptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-3-4-5-6-7(2)8(9)10/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCEIWKGDADMFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90977272
Record name 2-Nitroheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90977272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

617-72-1
Record name 2-Nitroheptane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=617-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitroheptane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Nitroheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90977272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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